

HPLC method for N-Methyl-2-(pyridin-3-YL)ethanamine quantification

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Compound of Interest

Compound Name: *N-Methyl-2-(pyridin-3-YL)ethanamine*

Cat. No.: *B012542*

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An HPLC (High-Performance Liquid Chromatography) method for the quantification of **N-Methyl-2-(pyridin-3-YL)ethanamine** is crucial for researchers and scientists in drug development and related fields. This small, basic amine presents unique challenges for chromatographic analysis, including poor retention on traditional reversed-phase columns and peak tailing. The following application note details a robust HPLC method designed to overcome these challenges, providing accurate and reproducible quantification.

Principle of the Method

This method employs reversed-phase HPLC with a C18 column. To achieve good retention and symmetric peak shape for the basic analyte, **N-Methyl-2-(pyridin-3-YL)ethanamine**, a high pH mobile phase is utilized.^{[1][2]} Operating at a pH above the pKa of the analyte's amine group neutralizes its charge, increasing its hydrophobicity and retention on the nonpolar stationary phase. UV detection is used for quantification, leveraging the UV absorbance of the pyridine ring in the molecule.^{[3][4]}

Apparatus and Materials

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- Chemicals and Reagents:
 - **N-Methyl-2-(pyridin-3-YL)ethanamine** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ammonium formate (analytical grade)
 - Ammonium hydroxide (analytical grade)
 - Water (HPLC grade)

Experimental Protocols

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of **N-Methyl-2-(pyridin-3-YL)ethanamine**.

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), stable at high pH.
Mobile Phase	Acetonitrile and 20 mM Ammonium Formate buffer (pH 10.5, adjusted with ammonium hydroxide).[2]
Gradient/Isocratic	Isocratic: 15% Acetonitrile / 85% Buffer
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 260 nm[2]
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Preparation of Solutions

- Mobile Phase Preparation (20 mM Ammonium Formate, pH 10.5):
 - Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water.
 - Adjust the pH of the solution to 10.5 using ammonium hydroxide.
 - Filter the buffer through a 0.45 µm membrane filter before use.
- Standard Stock Solution Preparation (1 mg/mL):
 - Accurately weigh approximately 10 mg of **N-Methyl-2-(pyridin-3-YL)ethanamine** reference standard.
 - Transfer it to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of methanol and water.
- Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
- Sample Preparation:
 - Accurately weigh the sample containing **N-Methyl-2-(pyridin-3-YL)ethanamine**.
 - Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
 - Vortex or sonicate to ensure complete dissolution.
 - Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Data

The following tables present typical quantitative data for a validated HPLC method for a structurally similar pyridine alkaloid, which can be expected for **N-Methyl-2-(pyridin-3-YL)ethanamine** analysis.[\[2\]](#)[\[3\]](#)

Table 1: Linearity and Range

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999 [2]
Regression Equation	y = mx + c (where y is peak area and x is concentration)

Table 2: Precision and Accuracy

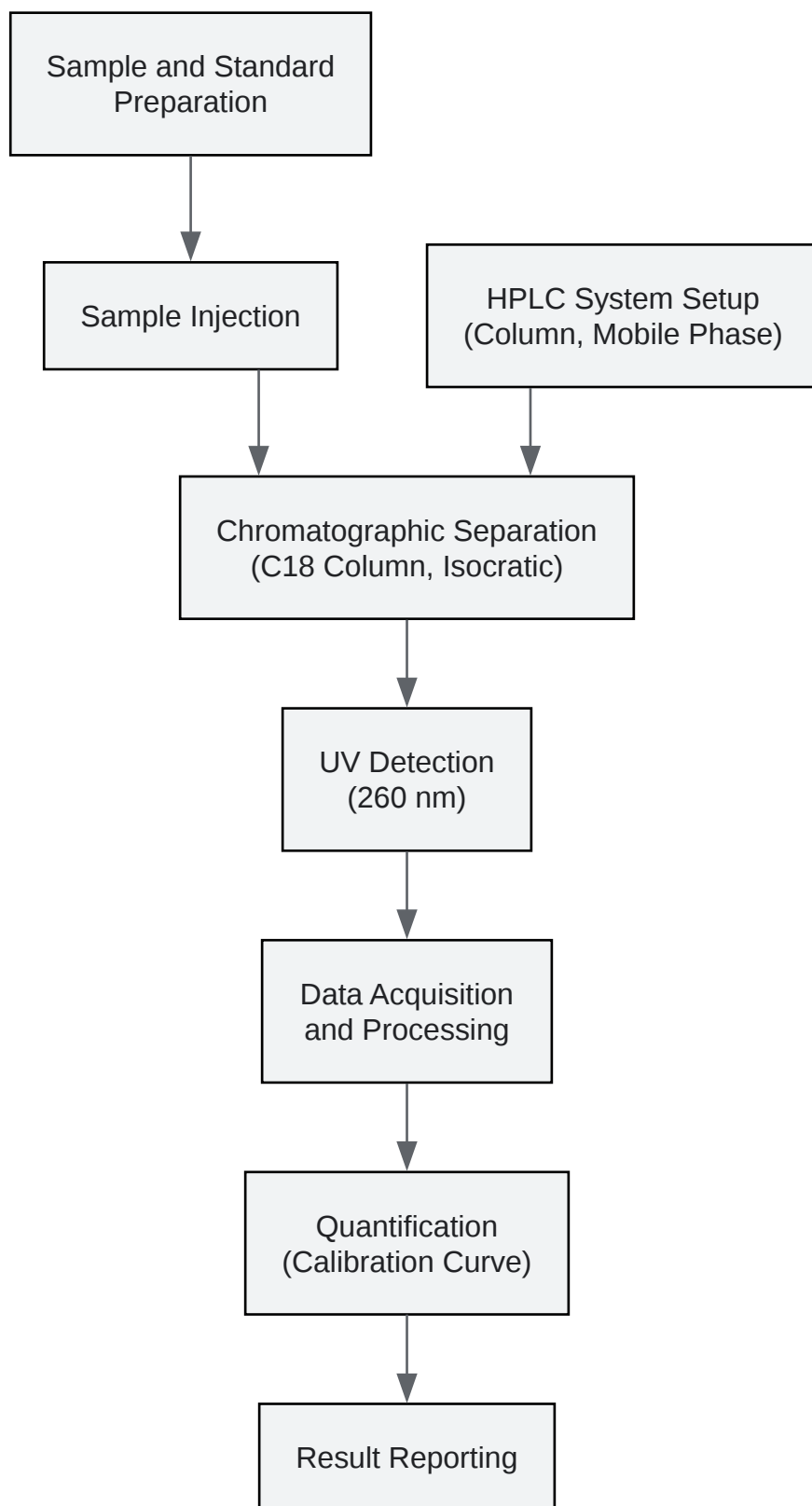
Parameter	Acceptance Criteria	Result (RSD%)
Precision (Repeatability)	RSD ≤ 2% [2]	< 2%
Intermediate Precision	RSD ≤ 2% [2]	< 2%
Accuracy (% Recovery)	98 - 102%	99.5%

Table 3: Sensitivity

Parameter	Result (µg/mL)
Limit of Detection (LOD)	~0.5 µg/mL
Limit of Quantification (LOQ)	~1.5 µg/mL ^[2]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the analytical process.



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